3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions
Cyclopenta[b]thieno[3,2-e]pyridine Core Formation: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions using amines.
Fluorophenyl Group Addition: The fluorophenyl group is typically added through electrophilic aromatic substitution reactions.
Furyl Group Addition: The furyl group can be introduced using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism by which 3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(4-bromophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
Compared to its analogs, 3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H16FN3O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-amino-N-(4-fluorophenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C21H16FN3O2S/c22-11-6-8-12(9-7-11)24-20(26)19-18(23)17-16(15-5-2-10-27-15)13-3-1-4-14(13)25-21(17)28-19/h2,5-10H,1,3-4,23H2,(H,24,26) |
InChI Key |
DPSCGOPQFMSLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=C(C=C5)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.